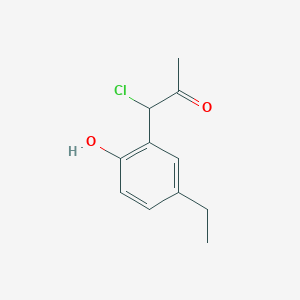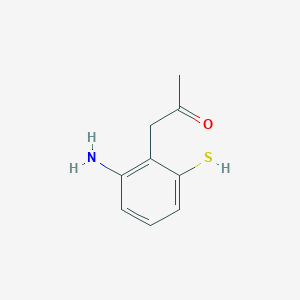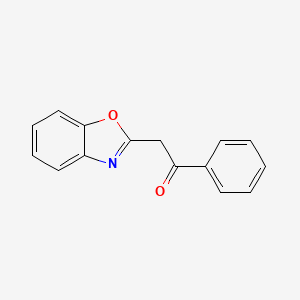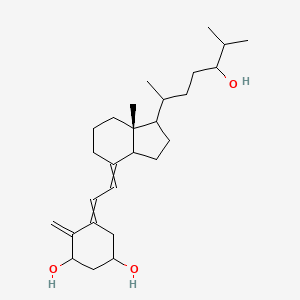![molecular formula C35H43Br2N3O2 B14060730 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine is a complex organic compound with the molecular formula C35H43Br2N3O2 and a molecular weight of 697.54 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific research applications, particularly in the field of materials science.
Preparation Methods
The synthesis of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with thiophene derivatives to form novel monomers.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of low band gap donor-acceptor type polymers, which are essential in creating electrochromic devices.
Electrochromic Devices: The compound’s ability to undergo reversible redox reactions makes it suitable for use in electrochromic devices that change color upon the application of an electric field.
Organic Electronics: It is also explored for its potential in organic electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine exerts its effects involves its ability to participate in electron transfer processes. The molecular structure allows for efficient electron delocalization, which is crucial for its function in electrochromic devices and other applications . The compound interacts with various molecular targets and pathways, primarily involving electron transfer and redox reactions.
Comparison with Similar Compounds
Similar compounds include:
5,8-Dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[3,4-b]pyrazine: This compound has similar structural properties but with decyloxy groups instead of octyloxy groups.
5,8-Dibromo-2,3-bis(4-(methoxy)phenyl)pyrido[3,4-b]pyrazine: Another similar compound with methoxy groups, which may exhibit different electronic properties.
The uniqueness of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine lies in its specific octyloxy substitution, which can influence its solubility, electronic properties, and overall reactivity compared to its analogs .
Properties
Molecular Formula |
C35H43Br2N3O2 |
|---|---|
Molecular Weight |
697.5 g/mol |
IUPAC Name |
5,8-dibromo-2,3-bis(4-octoxyphenyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C35H43Br2N3O2/c1-3-5-7-9-11-13-23-41-28-19-15-26(16-20-28)31-32(40-34-33(39-31)30(36)25-38-35(34)37)27-17-21-29(22-18-27)42-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3 |
InChI Key |
YMKGSRGSZOVXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C(=NC=C3Br)Br)N=C2C4=CC=C(C=C4)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















